molecular formula C9H9F3OS B158086 2,3-Dimethyl-4-(trifluoromethylthio)phenol CAS No. 129644-70-8

2,3-Dimethyl-4-(trifluoromethylthio)phenol

Cat. No. B158086
CAS RN: 129644-70-8
M. Wt: 222.23 g/mol
InChI Key: AWSUDEIARBMXTI-UHFFFAOYSA-N
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Description

“2,3-Dimethyl-4-(trifluoromethylthio)phenol” is a chemical compound with the molecular formula C9H9F3OS . It is used in the preparation of phenylamino derivative, which is an important intermediate in the synthesis of toltrazuril .


Synthesis Analysis

The electrophilic aromatic ring trifluoromethylthiolation of various substituted phenols was accomplished using PhNHSCF3 (N-trifluoromethylsulfanyl)aniline, in the presence of BF3·Et2O or triflic acid as the promoter .


Molecular Structure Analysis

The molecular structure of “2,3-Dimethyl-4-(trifluoromethylthio)phenol” consists of 9 carbon atoms, 9 hydrogen atoms, 3 fluorine atoms, 1 sulfur atom, and 1 oxygen atom .


Chemical Reactions Analysis

The functionalization of phenols was exclusively para-selective; phenols unsubstituted in both the ortho- and para positions solely gave the para-substituted SCF3-products in all cases . Some additional transformations of 4-(trifluoromethylthio)phenol with NBS, NIS, HNO3, HNO3/H2SO4, and 4-bromobenzyl bromide were performed giving bromo-, iodo-, nitro- and benzyl substituted products .


Physical And Chemical Properties Analysis

The boiling point of “2,3-Dimethyl-4-(trifluoromethylthio)phenol” is 120-123 °C (Press: 16 Torr), and its density is predicted to be 1.34±0.1 g/cm3 . The pKa is predicted to be 9.06±0.23 .

Scientific Research Applications

Acid-Promoted Direct Electrophilic Trifluoromethylthiolation of Phenols

One application involves the acid-promoted electrophilic trifluoromethylthiolation of phenols, leading to para-selective SCF3-products. This process allows for the functionalization of phenols, including biologically interesting SCF3-analogues of estrone and estradiol, demonstrating the compound's utility in synthesizing modified biological molecules and potential drugs (Jereb & Gosak, 2015).

Copper(I)-Catalyzed Tandem Transformation for Synthesis

Another study reported the facile synthesis of 2-(phenylthio)phenols via copper(I)-catalyzed tandem transformation, employing C-S coupling/C-H functionalization. This method highlights the versatility of phenol derivatives in creating complex organic structures, underlining the importance of phenols in synthetic organic chemistry (Xu et al., 2010).

Benzylic C-H Trifluoromethylation

Phenol derivatives also play a crucial role in the benzylic C-H trifluoromethylation process, where the para position of the hydroxyl group in phenol derivatives is selectively substituted with a CF3 group. This method showcases the utility of phenol derivatives in modifying chemical structures to enhance biological activity or physical properties (Egami et al., 2015).

Novel Polymeric Applications

In the development of novel polymers, a study introduced a trifunctional ammonium moiety to poly(2,6-dimethyl-1,4-phenylene oxide) for use in alkaline anion exchange membranes. This application demonstrates the potential of modified phenols in creating advanced materials for energy conversion and storage technologies (Li et al., 2014).

Copper-Assisted Oxidative Trifluoromethylthiolation

Further highlighting the compound's role in organic synthesis, a study investigated the copper-assisted oxidative trifluoromethylthiolation of 2,3-allenoic acids. This reaction pathway elucidates the compound's significance in introducing fluorine-containing functional groups into organic molecules, which is crucial for developing pharmaceuticals and agrochemicals (Pan et al., 2017).

Safety and Hazards

This chemical is considered hazardous. It is advised to avoid contact with skin and eyes, and to avoid formation of dust and aerosols . Provide appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

2,3-dimethyl-4-(trifluoromethylsulfanyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3OS/c1-5-6(2)8(4-3-7(5)13)14-9(10,11)12/h3-4,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWSUDEIARBMXTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)SC(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40563806
Record name 2,3-Dimethyl-4-[(trifluoromethyl)sulfanyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40563806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethyl-4-(trifluoromethylthio)phenol

CAS RN

129644-70-8
Record name 2,3-Dimethyl-4-[(trifluoromethyl)sulfanyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40563806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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